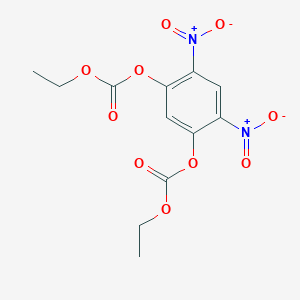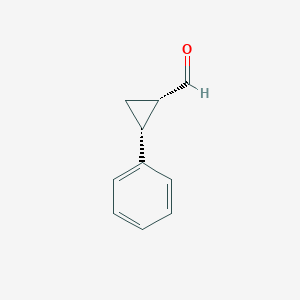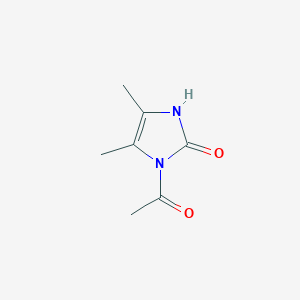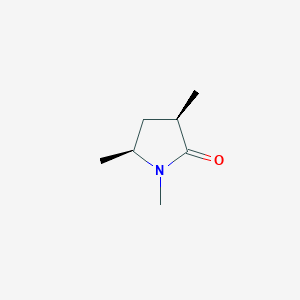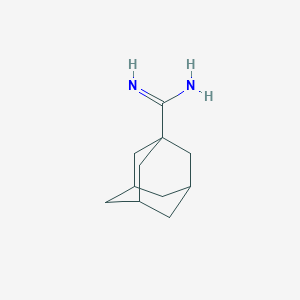
Adamantane-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-carboxamidine is a derivative of adamantane, which is the simplest diamondoid . It is a white solid and the simplest carboxylic acid derivative of adamantane . The empirical formula of Adamantane-1-carboxamidine is C11H18N2O .
Synthesis Analysis
Adamantane-1-carboxamidine can be synthesized by carboxylation of adamantane . The synthesis of adamantane derivatives has been a subject of extensive research, with the incorporation of adamantane fragments in pharmaceuticals improving the lipophilicity and stability of drugs .Molecular Structure Analysis
The molecular structure of Adamantane-1-carboxamidine is notable for its adamantane core. Adamantane is a tricyclic cage compound of C10H16 formula . The solid-state structural analysis of adamantane derivatives has been studied extensively .Chemical Reactions Analysis
Adamantane, the core structure of Adamantane-1-carboxamidine, is known for its high reactivity. It undergoes an ultrafast internal conversion to the ground state after excitation with near-infrared–ultraviolet photons, which can be followed by a fast fragmentation, predominantly H loss .Physical And Chemical Properties Analysis
Adamantane-1-carboxamidine has a molecular weight of 194.27 . It is a derivative of adamantane, which is a white solid with a camphor-like odor .Mechanism of Action
Safety and Hazards
Future Directions
Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . There is potential for the repurposing of adamantane antivirals for COVID-19 . The concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition .
properties
IUPAC Name |
adamantane-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZZMYJNYFCNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369408 |
Source


|
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173601-35-9 |
Source


|
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
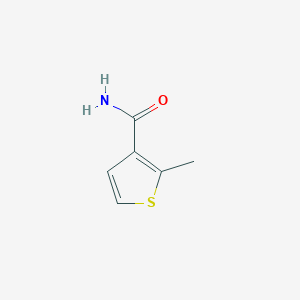
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)


![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
